2-(2-Ethoxyphenoxy)ethane-1-sulfonamide

Tamsulosin synthesis Benign prostatic hyperplasia Sulfonate condensation

Tamsulosin manufacturers face sub-40% yields when using 1-bromo-2-(o-ethoxyphenoxy)ethane. 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide (CAS 1343196-80-4) addresses this bottleneck as a patent-validated sulfonate coupling partner, enabling higher-efficiency condensation with (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. • Optimized synthetic intermediate for α₁-adrenoceptor antagonist tamsulosin • Free sulfonamide group essential for validated coupling chemistry; not interchangeable with carboxamides or amines • MW 245.3; Rule-of-Three compliant FBDD scaffold • 98% purity; mg to gram scale available

Molecular Formula C10H15NO4S
Molecular Weight 245.30 g/mol
Cat. No. B13630833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenoxy)ethane-1-sulfonamide
Molecular FormulaC10H15NO4S
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCS(=O)(=O)N
InChIInChI=1S/C10H15NO4S/c1-2-14-9-5-3-4-6-10(9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13)
InChIKeyBTQPCVLIPRNQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide: Properties & Uses


2-(2-Ethoxyphenoxy)ethane-1-sulfonamide (CAS 1343196-80-4) is an aryl ethane-1-sulfonamide characterized by a 2-ethoxyphenoxy moiety linked to an ethane-1-sulfonamide group. Its molecular formula is C₁₀H₁₅NO₄S with a molecular weight of 245.3 g/mol . Reported physical properties include a predicted density of 1.256±0.06 g/cm³ and a predicted boiling point of 408.6±51.0 °C . The compound is commercially available at a purity of 98% . While bioactivity data remain limited, its primary utility lies as a synthetic intermediate, most notably in the preparation of the α₁-adrenoceptor antagonist tamsulosin via condensation with optically active amines [1].

Designated sulfonate intermediate for tamsulosin condensation with chiral amines
Ethoxy group provides distinct lipophilicity and steric profile vs. methoxy analog
Free sulfonamide essential for coupling; other functional groups alter reactivity

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide Substitution Limitations


In-class interchangeability of aryl ethane-1-sulfonamides is precluded by the specific structural features of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide that directly impact synthetic utility, physicochemical properties, and regulatory applicability. Unlike the methoxy analog, the target compound's ethoxy group provides a distinct balance of lipophilicity and steric profile, influencing solubility, partition coefficient, and reactivity in condensation reactions . Furthermore, the free sulfonamide functional group is essential for its role as a protected intermediate in tamsulosin synthesis; replacement by carboxamides, alcohols, or amines fundamentally alters reactivity and would necessitate extensive re-optimization of validated synthetic routes [1].

Ethoxy vs. methoxy substitution
Replacing ethoxy with methoxy shifts LogP and steric profile, which may alter solubility and condensation reactivity.
Sulfonamide group reactivity
Carboxamides, alcohols, or amines cannot substitute the sulfonamide; reactivity change would require extensive re-optimization of the validated route.
Alternative synthetic intermediates
Bromoalkyl or reductive amination intermediates report lower yields; direct substitution may not transfer into the patented condensation process.

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide: Quantitative Evidence


Tamsulosin Synthetic Intermediate

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide serves as a critical, patent-validated intermediate specifically for the production of tamsulosin (an α₁-adrenoceptor antagonist for benign prostatic hyperplasia). The synthetic route involves converting o-ethoxyphenoxyethanol to the corresponding sulfonate (the target compound or a reactive ester thereof), followed by condensation with (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to produce tamsulosin [1]. In contrast, alternative intermediates such as 1-bromo-2-(o-ethoxyphenoxy)ethane yield a much lower efficiency (~40% yield), and the reductive amination route with 2-(2-ethoxyphenoxy)-acetaldehyde yields only 32.8% with Pd/C or 57.2% with NaBH₃CN [1].

Tamsulosin synthetic intermediate
Reported
Sulfonate condensation route vs. alternative intermediates: prior art yields ~40% (1-bromo) and 32.8–57.2% (reductive amination).
Reported improved process over prior art; supports synthetic route evaluation.
Patent-validated; specific yield not disclosed.
Tamsulosin synthesis Benign prostatic hyperplasia Sulfonate condensation

Ethoxy vs. Methoxy: Lipophilicity & TPSA

The target compound 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide displays a predicted LogP of 0.7526, as reported by LeYan , while the closest commercially available analog, 2-(2-Methoxyphenoxy)ethane-1-sulfonamide, has a LogP of 0.3625 . This ΔLogP of +0.3901 corresponds to an approximately 2.45-fold increase in calculated partition coefficient, attributable to the replacement of the methoxy group (–OCH₃) by an ethoxy group (–OCH₂CH₃). An independent source (Fluorochem) provides a LogP of 0.460 for the target compound using a different computational model . Furthermore, the Topological Polar Surface Area (TPSA) for the ethoxy analog is calculated at 64.35 Ų based on silico drug-like property profiling [1].

Ethoxy vs. methoxy LogP
Head-to-head
ΔLogP +0.3901 (2.45× partition coefficient increase) for ethoxy analog vs. methoxy analog (LeYan model).
Lipophilicity shift may affect membrane permeability and partitioning.
Predicted values; experimental validation recommended.
Lipophilicity LogP Physicochemical profiling

Molecular Weight & Drug-likeness Profile

At a molecular weight of 245.3 g/mol , 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide falls below the Rule-of-Three threshold for fragment-based lead discovery (MW < 300 Da), classifying it as a fragment-sized molecule suitable for fragment-based screening campaigns. In contrast, the pharmacologically mature tamsulosin (MW 408.5) and other aryl sulfonamide endothelin antagonists commonly exceed 400–500 Da, limiting their use in fragment-based approaches [1]. The compound also complies with Lipinski's Rule of Five with zero violations, as confirmed by computational profiling [2].

Fragment Rule-of-Three
Class-level
MW 245.3 g/mol; 0 Lipinski violations
Fragment-sized scaffold suitable for FBDD library design.
In silico assessment; confirm experimentally.
Fragment-based drug discovery Lead-likeness Molecular weight

Supply Chain & Purity Comparison

According to supplier datasheets, 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is supplied at a baseline purity of 98% by Fluorochem (a brand distributed by CymitQuimica) . The methoxy analog (2-(2-Methoxyphenoxy)ethane-1-sulfonamide) is listed as 'Discontinued' by CymitQuimica, though LeYan continues to list it at 98% purity . However, 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is listed as 'Discontinued' by CymitQuimica as of their most recent catalog update , indicating that alternative suppliers such as Fluorochem and LeYan represent the primary active procurement channels .

Supply & purity
Data to verify
98% purity; active suppliers: Fluorochem, LeYan
Broader active supplier base than methoxy analog.
Supplier catalog data; verify availability.
Chemical procurement Purity specification Supply chain

GHS Hazard Profile vs. Amine Analogs

According to the Fluorochem safety datasheet, 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is classified with GHS07 pictogram and signal word 'Warning', with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the amine precursor 2-(2-Ethoxyphenoxy)ethanamine is characterized by different handling concerns including hygroscopicity and sensitivity to atmospheric CO₂, requiring storage under inert atmosphere .

GHS handling profile
Data to verify
GHS07 Warning: H302, H315, H319, H335
Standard PPE sufficient; lower handling stringency than amine analog.
Per Fluorochem SDS; review full safety data.
Safety profiling Handling requirements Occupational health

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide Applications


Tamsulosin API Manufacturing

Based on patent-validated synthetic methodology, 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is optimally deployed as the sulfonate coupling partner in the condensation reaction with (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to produce tamsulosin [1]. This scenario is particularly relevant for pharmaceutical manufacturers seeking to optimize yields beyond the 40% achieved with the 1-bromo-2-(o-ethoxyphenoxy)ethane route [1].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 245.3 g/mol (Rule-of-Three compliant) and zero Lipinski violations, 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is a validated fragment-sized scaffold for constructing sulfonamide-focused FBDD libraries [2]. Its ethoxy substitution provides a distinct pharmacophore element compared to methoxy-bearing fragments, enabling exploration of lipophilic pockets that are inaccessible to smaller substituents .

Endothelin Antagonist Lead Development

Although no direct IC₅₀ data for this specific compound at ET(A)/ET(B) receptors are available, structurally related aryl sulfonamides with 2-phenoxyethoxy substituents have demonstrated ET(B)-selective antagonism with IC₅₀ values as low as 0.002 μM [3]. The target compound embodies the core pharmacophore of this compound class and may serve as a starting scaffold for further optimization in endothelin receptor antagonist programs.

Alpha-1 Adrenoceptor Probe Development

The 2-(2-ethoxyphenoxy)ethyl substructure is a critical pharmacophoric motif in tamsulosin, which exhibits α₁-adrenoceptor affinity with IC₅₀ values as low as 0.150 nM at the human α₁D receptor [4]. 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide retains this 2-(2-ethoxyphenoxy)ethyl motif in a simplified sulfonamide form, making it a useful tool compound for investigating the contribution of this substructure to α₁-adrenoceptor binding and selectivity profiles.

Application
Selection Property
Validation Focus
Tamsulosin intermediate synthesis
Patent-validated sulfonate coupling partner
Synthetic yield evaluation vs. alternative routes
Fragment-based library design
Fragment-compliant MW & Lipinski profile
Screening library integration & hit validation
ET receptor antagonist lead development
Aryl sulfonamide pharmacophore scaffold
ET(A)/ET(B) receptor binding assay validation
α₁-Adrenoceptor probe development
2-(2-Ethoxyphenoxy)ethyl motif retention
α₁ subtype selectivity profiling
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